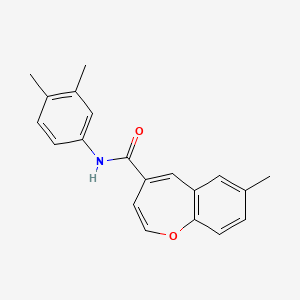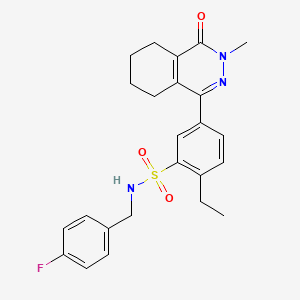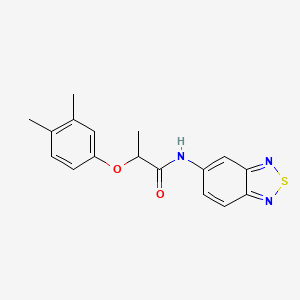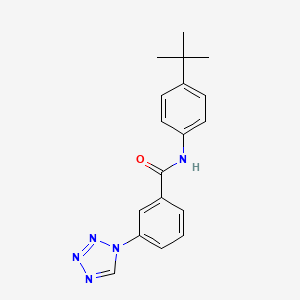![molecular formula C20H25N3O2 B14980066 2-(3,4-Dimethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B14980066.png)
2-(3,4-Dimethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a combination of phenoxy, piperazine, and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate halogenated compound to form the phenoxy intermediate.
Piperazine Derivative Formation: The phenoxy intermediate is then reacted with a piperazine derivative, which is often synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Final Coupling Reaction: The final step involves coupling the piperazine derivative with a pyridine moiety under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3,4-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. This interaction can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-{5-[6-(3,5-dimethylphenoxy)pyridin-2-yl]-4-methyl-1H-1,2,3-triazol-1-yl}piperidin-1-yl)-N,N-dimethylethan-1-amine: A similar compound with a triazole moiety instead of a piperazine ring.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with a benzothiazole ring instead of a pyridine ring.
Uniqueness
2-(3,4-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C20H25N3O2 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H25N3O2/c1-16-3-4-19(13-17(16)2)25-15-20(24)23-11-9-22(10-12-23)14-18-5-7-21-8-6-18/h3-8,13H,9-12,14-15H2,1-2H3 |
Clave InChI |
SAJUBADAKGEOIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=NC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-propoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14979987.png)
![8,9-dimethyl-7-(4-methylphenyl)-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14979993.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B14979998.png)


![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14980014.png)

![N-(3-chlorophenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14980039.png)
![N-(2-chlorobenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14980046.png)
![Ethyl 4-{[2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate](/img/structure/B14980048.png)

![2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14980060.png)
![2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B14980065.png)
![2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B14980073.png)
